molecular formula C23H21N3O4 B14959266 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B14959266
M. Wt: 403.4 g/mol
InChI Key: KJQUCLVJDOBQBM-IBGZPJMESA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE: is a complex organic compound that features a benzodioxin ring, a phenyl group, and a pyridinylformamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as a treatment for neurodegenerative diseases and certain types of cancer .

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE lies in its combination of the benzodioxin ring, phenyl group, and pyridinylformamido moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C23H21N3O4/c27-22(17-7-4-10-24-15-17)26-19(13-16-5-2-1-3-6-16)23(28)25-18-8-9-20-21(14-18)30-12-11-29-20/h1-10,14-15,19H,11-13H2,(H,25,28)(H,26,27)/t19-/m0/s1

InChI Key

KJQUCLVJDOBQBM-IBGZPJMESA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CN=CC=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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